[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate
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Overview
Description
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyloxy, dimethylphenoxy, and acetamido groups. These functional groups contribute to its reactivity and potential utility in chemical synthesis, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane ring, followed by the introduction of the acetyloxy, dimethylphenoxy, and acetamido groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, dimethylphenol, and acetamide, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy and dimethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to specific biological outcomes. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-aminooxan-2-yl]methyl acetate: Similar structure but with an amino group instead of an acetamido group.
[3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-hydroxyoxan-2-yl]methyl acetate: Contains a hydroxy group instead of an acetamido group.
Uniqueness
The uniqueness of [3,4-Bis(acetyloxy)-6-(2,4-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds with different functional groups.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2,4-dimethylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-17(12(2)9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHTJICRJOTIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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